molecular formula C20H22N4O2S B12246441 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine

Cat. No.: B12246441
M. Wt: 382.5 g/mol
InChI Key: FQOKQGVOBYBJPG-UHFFFAOYSA-N
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Description

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine is a complex organic compound that features a combination of imidazo[1,2-b]pyridazine, piperidine, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine and benzoyl groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions could target the imidazo[1,2-b]pyridazine ring or the benzoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield a sulfoxide or sulfone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

    Benzoyl Derivatives: Compounds containing the benzoyl group with different attached moieties.

Uniqueness

The uniqueness of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[2-(methylsulfanyl)benzoyl]piperidine lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone

InChI

InChI=1S/C20H22N4O2S/c1-27-17-5-3-2-4-16(17)20(25)23-11-8-15(9-12-23)14-26-19-7-6-18-21-10-13-24(18)22-19/h2-7,10,13,15H,8-9,11-12,14H2,1H3

InChI Key

FQOKQGVOBYBJPG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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